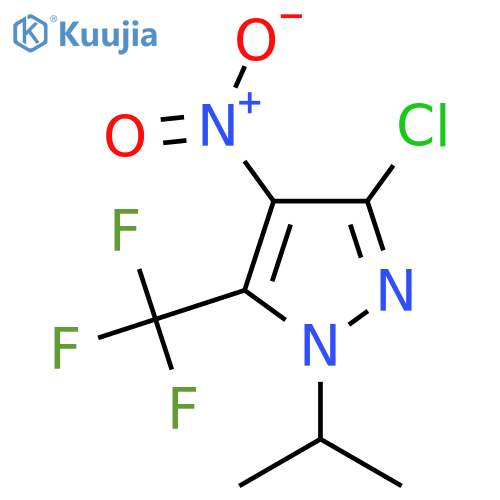Cas no 2171963-66-7 (3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole)

2171963-66-7 structure
商品名:3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole
- 2171963-66-7
- EN300-1582490
-
- インチ: 1S/C7H7ClF3N3O2/c1-3(2)13-5(7(9,10)11)4(14(15)16)6(8)12-13/h3H,1-2H3
- InChIKey: LZLVFWRRWATUJT-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(F)(F)F)N(C(C)C)N=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 257.0178887g/mol
- どういたいしつりょう: 257.0178887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 63.6Ų
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1582490-250mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 250mg |
$2143.0 | 2023-09-24 | ||
| Enamine | EN300-1582490-10000mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 10000mg |
$10018.0 | 2023-09-24 | ||
| Enamine | EN300-1582490-50mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 50mg |
$1957.0 | 2023-09-24 | ||
| Enamine | EN300-1582490-1.0g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 1g |
$2330.0 | 2023-06-05 | ||
| Enamine | EN300-1582490-100mg |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 100mg |
$2050.0 | 2023-09-24 | ||
| Enamine | EN300-1582490-0.25g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 0.25g |
$2143.0 | 2023-06-05 | ||
| Enamine | EN300-1582490-5.0g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 5g |
$6757.0 | 2023-06-05 | ||
| Enamine | EN300-1582490-0.5g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 0.5g |
$2236.0 | 2023-06-05 | ||
| Enamine | EN300-1582490-2.5g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 2.5g |
$4566.0 | 2023-06-05 | ||
| Enamine | EN300-1582490-0.05g |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole |
2171963-66-7 | 0.05g |
$1957.0 | 2023-06-05 |
3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
2171963-66-7 (3-chloro-4-nitro-1-(propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole) 関連製品
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 506-17-2(cis-Vaccenic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
